Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate
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Overview
Description
Preparation Methods
The synthesis of this compound involves several steps:
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Initial Synthesis (Intermediate Compound): Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate (Compound 2) is synthesized via a cycloaddition reaction between α-cyanocinnamonitrile derivative 1 and ethyl acetoacetate. Compound 2 serves as a versatile intermediate due to its reactive functional groups (carbonitrile and primary amino groups) .
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Functionalization: Compound 2 undergoes various functionalization reactions:
- With formamide, formic acid, urea, or thiourea, it forms pyrano[2,3-d]pyrimidine derivatives 3–6.
- Acylation and intramolecular cyclization with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride yield bicyclic pyrimidine derivatives.
- Nucleophilic substitution of the chloromethyl derivative with morpholine, piperidine, or aniline produces 2-substituted pyrimidine derivatives .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology and Medicine: Investigated for potential antitumor, antibacterial, and antiviral activities.
Industry: May find applications in pharmaceuticals or materials science.
Mechanism of Action
- The exact mechanism remains to be fully elucidated. its interactions with molecular targets and pathways likely contribute to its biological effects.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, the uniqueness of this compound lies in its intricate structure and potential multifaceted activities.
Properties
Molecular Formula |
C29H28ClN3O6S |
---|---|
Molecular Weight |
582.1 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C29H28ClN3O6S/c1-4-39-28(36)19-6-12-22(13-7-19)33-27(35)23(16-26(34)31-21-10-8-20(30)9-11-21)32(29(33)40)17-18-5-14-24(37-2)25(15-18)38-3/h5-15,23H,4,16-17H2,1-3H3,(H,31,34) |
InChI Key |
XMQCPTXWPYFWBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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